(R)-1-(1H-pyrazol-3-yl)ethanaMine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCHEJTIUBJPM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure Pyrazole Containing Amines
Asymmetric Catalytic Strategies
Asymmetric catalysis has emerged as one of the most powerful tools for the synthesis of chiral molecules, offering an efficient and atom-economical route to enantiomerically enriched products. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and transition-metal catalysis have been successfully employed in the synthesis of chiral pyrazole (B372694) derivatives.
Organocatalytic Approaches for Enantioselective Bond Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided a versatile platform for the asymmetric synthesis of pyrazole-containing compounds. These catalysts, often derived from natural products like cinchona alkaloids or amino acids, can activate substrates through various modes, including iminium ion, enamine, or hydrogen-bonding interactions.
A prominent organocatalytic strategy involves the asymmetric Michael addition to pyrazolin-5-ones. For instance, the conjugate addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by 9-epi-9-amino-9-deoxyquinine, has been shown to produce β-(3-hydroxypyrazol-1-yl)ketones with excellent yields and enantioselectivities ranging from 94–98% enantiomeric excess (ee). nih.gov This reaction represents an aza-Michael addition, where the nitrogen of the pyrazolin-5-one anion acts as the nucleophile. nih.gov
Another powerful method is the asymmetric Mannich reaction. The reaction between N-Boc ketimines derived from pyrazolin-5-ones and various 1,3-dicarbonyl compounds, catalyzed by quinine-derived squaramide organocatalysts, yields enantioenriched 4-pyrazolyl- and 4-isoxazolyl-4-aminopyrazolone derivatives. researchgate.net These reactions proceed smoothly with low catalyst loadings and provide the desired products in excellent yields and stereoselectivities. researchgate.net The stereochemical outcome is rationalized by a ternary complex where the squaramide moiety of the catalyst activates the N-Boc ketimine through hydrogen bonding, facilitating a stereocontrolled nucleophilic attack. researchgate.net
Furthermore, chiral phosphoric acid catalysts have proven effective in asymmetric aza-Friedel-Crafts reactions. The reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral spirocyclic phosphoric acid, produces unnatural pyrazole-based α-amino acid derivatives with tetrasubstituted carbon stereocenters in high yields (67-98%) and enantioselectivities (73%-99% ee). researchgate.net
Table 1: Organocatalytic Approaches to Chiral Pyrazole Derivatives
| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|---|
| Aza-Michael Addition | 9-epi-9-amino-9-deoxyquinine | 2-Pyrazolin-5-ones, α,β-Unsaturated Ketones | β-(3-Hydroxypyrazol-1-yl)ketones | High | 94-98 |
| Asymmetric Mannich | Quinine-derived Squaramide | Pyrazolinone Ketimines, 1,3-Dicarbonyls | 4-Aminopyrazolone Derivatives | Excellent | Excellent |
Transition Metal-Catalyzed Enantioselective Transformations
Transition metal catalysis offers a complementary and highly effective approach for the synthesis of chiral amines. mdpi.com Catalysts based on metals like rhodium, iridium, palladium, and copper, when combined with chiral ligands, can mediate a wide range of enantioselective transformations. mdpi.commdpi.com
For the synthesis of chiral amines, asymmetric hydrogenation and transfer hydrogenation of prochiral imines or enamines are among the most direct methods. mdpi.com A hypothetical route to (R)-1-(1H-pyrazol-3-yl)ethanamine could involve the asymmetric reduction of 1-(1H-pyrazol-3-yl)ethan-1-one to form the corresponding amine. This transformation can be achieved using transition metal catalysts, such as those based on iridium or rhodium, in combination with a suitable chiral phosphine (B1218219) ligand. mdpi.com
Another relevant strategy is the catalytic asymmetric hydroaminomethylation of styrenes, which combines metal- and organocatalysis. mdpi.com While not directly applied to pyrazole substrates in the cited literature, this method demonstrates the potential for creating chiral amines from alkenes. A similar approach could potentially be developed for pyrazole-containing alkenes.
Chiral Ligand Design for Asymmetric Catalysis
The success of transition metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand. enamine.net The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The design of effective chiral ligands is a field of intense research, with a focus on creating modular structures that allow for fine-tuning of steric and electronic properties.
Privileged ligand scaffolds, such as those based on BINAP, PHOX, and Salen, have been widely used in asymmetric catalysis. For the synthesis of chiral pyrazole-containing amines, ligands that can effectively differentiate between the enantiotopic faces of a prochiral substrate are required. Chelating diphosphine ligands are commonly employed in rhodium or ruthenium complexes for the asymmetric hydrogenation of C=C and C=O bonds. enamine.net The development of novel pyrazole-based ligands has also been explored, where the pyrazole moiety itself is incorporated into the ligand structure to coordinate with the metal center.
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. sigmaaldrich.com In this approach, a prochiral substrate is covalently attached to a single enantiomer of a chiral molecule (the auxiliary). The auxiliary then directs the stereochemistry of a subsequent reaction, after which it is cleaved to afford the enantiomerically enriched product.
A notable example relevant to the synthesis of chiral pyrazole amines is the use of tert-butanesulfinamide as a chiral auxiliary. nih.gov This methodology involves the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of an organometallic reagent to this imine, followed by removal of the auxiliary, yields a chiral amine. This strategy has been successfully applied to the synthesis of a novel chiral pyrazole derivative where a nitrogen atom is directly bonded to the chiral center, achieving a product with 100% ee over an 8-step synthesis. nih.gov
The general sequence for this approach is as follows:
Condensation: A pyrazole-containing aldehyde is condensed with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine.
Diastereoselective Addition: A nucleophile, such as a Grignard or organolithium reagent (e.g., methylmagnesium bromide), is added to the imine. The chiral auxiliary directs the attack of the nucleophile to one face of the C=N bond, leading to a high diastereomeric excess.
Auxiliary Cleavage: The sulfinyl group is removed, typically under acidic conditions, to release the free chiral amine, this compound.
Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, often providing superior results compared to the more commonly used pseudoephedrine. nih.gov
Table 2: Chiral Auxiliary-Mediated Synthesis of a Chiral Pyrazole Amine
| Step | Reagents | Intermediate/Product | Stereoselectivity |
|---|---|---|---|
| 1. Imine Formation | Pyrazole-3-carboxaldehyde, (R)-tert-butanesulfinamide | Chiral N-sulfinyl imine | N/A |
| 2. Nucleophilic Addition | CH₃MgBr or CH₃Li | Diastereomerically enriched sulfinamide | High d.r. |
Stereoselective Pyrazole Ring Construction
An alternative to creating the chiral center on a pre-formed pyrazole ring is to construct the pyrazole ring itself in a stereoselective manner, embedding the desired chirality during the cyclization process.
Asymmetric 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings, including pyrazoles. acs.org In this reaction, a 1,3-dipole (such as a diazo compound) reacts with a dipolarophile (such as an alkyne or alkene) to form the heterocyclic ring. When chiral reactants, catalysts, or auxiliaries are employed, this cycloaddition can be rendered asymmetric.
One innovative strategy involves a cascade reaction between terminal alkynes and α-chiral N-tosylhydrazones. scispace.comnih.gov This process begins with the in situ generation of a chiral diazo compound from the tosylhydrazone. This diazo compound then undergoes a 1,3-dipolar cycloaddition with the alkyne to form a pyrazoline intermediate. A subsequent researchgate.netscispace.com-sigmatropic rearrangement leads to the formation of a chiral pyrazole, where the stereogenic group migrates to a nitrogen atom of the pyrazole ring with complete retention of configuration. scispace.comnih.gov This method has been successfully applied to synthesize a variety of chiral pyrazoles with high enantiomeric purity (e.g., 99% ee). scispace.comnih.gov
Another approach involves the asymmetric [3+2] cycloaddition of 4-amino pyrazolone-derived azomethine ylides with α,β-enones. rsc.org This reaction has been used to synthesize spiro[pyrrolidine-2,4′-pyrazolone] derivatives with four contiguous stereocenters in high yields and with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (>99% ee). rsc.org While this specific example leads to a spirocyclic system, it highlights the potential of asymmetric 1,3-dipolar cycloadditions starting from pyrazole-based precursors to generate complex chiral structures.
Enantioselective Annulation and Cyclization Reactions
The construction of the chiral pyrazole core is the foundational step in the synthesis of this compound. Enantioselective annulation and cyclization reactions are powerful strategies to establish the required stereochemistry and the heterocyclic ring system concurrently.
One prominent method involves the [3+2] cycloaddition of diazo compounds with suitable dipolarophiles. organic-chemistry.org For instance, the reaction of N-isocyanoiminotriphenylphosphorane, a stable isocyanide, with terminal alkynes mediated by a silver catalyst provides a mild and effective route to functionalized pyrazoles. organic-chemistry.org Asymmetric variants of such cycloadditions, often employing chiral ligands on the metal catalyst, can induce high levels of enantioselectivity.
Another key strategy is the catalytic asymmetric annulation of diaziridines. Bicyclic diaziridines can undergo a ring-opening/cyclization cascade process. When reacted with donor-acceptor cyclopropanes in the presence of a chiral N,N'-dioxide/scandium(III) complex, this method yields chiral dihydro-1H-pyrazoles (pyrazolines) with a stereocenter in the side chain in high enantiomeric excess (ee). nih.gov These pyrazoline intermediates can then be aromatized to the corresponding pyrazole. nih.gov
Multicomponent reactions also offer an efficient pathway. The one-pot condensation of aldehydes, malononitrile, and substituted hydrazines can be completely regioselective, providing a direct route to 5-aminopyrazoles. beilstein-journals.org Employing a chiral catalyst in such a system can facilitate the enantioselective formation of pyrazole derivatives.
Derivatization and Functionalization Strategies
Following the synthesis of the core chiral pyrazole-amine structure, subsequent derivatization and functionalization are often necessary to develop analogues with tailored properties. These strategies can be broadly categorized into modifications of the pyrazole ring and transformations at the existing chiral center.
Regioselective Functionalization of the Pyrazole Moiety
Regioselective functionalization allows for the precise modification of specific atoms within the pyrazole ring, which is crucial for tuning the electronic and steric properties of the final compound. For 3-substituted pyrazoles like this compound, the primary sites for functionalization are the N1 and N2 nitrogen atoms and the C4 and C5 carbon atoms.
A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved under basic conditions (K2CO3 in DMSO). acs.org The selectivity is primarily driven by steric effects. Furthermore, sequential functionalization is possible through regioselective metalation. Deprotonation or halogen-metal exchange can be directed to the C5, C3, or C4 positions, allowing for the introduction of various electrophiles in a controlled manner. researchgate.net
The synthesis of 3,5-disubstituted pyrazoles can be achieved with high regioselectivity through the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals. thieme.de This highlights how the choice of reactants and reaction conditions can dictate the substitution pattern on the pyrazole ring.
| Reaction Type | Reagents/Catalyst | Position Functionalized | Significance |
|---|---|---|---|
| N-Alkylation/Arylation | Alkyl/Aryl Halide, K₂CO₃/DMSO | N1 | Provides a general route to N1-substituted pyrazoles with high regioselectivity. acs.org |
| Metalation/Cross-Coupling | n-BuLi or Mg, then ZnCl₂, Pd(0) catalyst | C3, C4, or C5 | Allows for sequential and site-specific introduction of various functional groups. researchgate.net |
| [3+2] Cycloaddition | N-Tosylhydrazones, Bromovinyl Acetals | C3 and C5 | Efficiently constructs 3,5-disubstituted pyrazoles regioselectively. thieme.de |
| Cyclocondensation | Fluoroalkyl Ynones, Hydrazines | C3 and C5 | Regiocontrolled synthesis of fluoroalkyl-substituted pyrazoles. researchgate.net |
Stereoretentive Transformations at the Chiral Center
Modifying the substituents at the chiral center of this compound without disturbing its absolute configuration is a significant synthetic challenge. Stereoretentive transformations are key to achieving this, allowing for the synthesis of diverse analogues while preserving the crucial (R)-enantiomeric form.
A notable example of such a transformation is the direct and stereoretentive deuteration of α-chiral primary amines. nih.gov Using specific ruthenium catalysts (Ru-bMepi complexes) and D₂O as the deuterium (B1214612) source, high levels of deuterium can be incorporated at the α-carbon. nih.govnih.gov For α-chiral amines, this process can achieve complete retention of stereochemistry. nih.govacs.org The mechanism involves the formation of a Ru-amido intermediate, followed by reversible β-hydride elimination to form a coordinated imine. nih.gov The retention of enantiomeric purity is attributed to the high binding affinity of this imine intermediate to the ruthenium center and a rapid H/D exchange relative to ligand dissociation. nih.govnih.gov While not demonstrated specifically on a pyrazole-amine, this methodology provides a powerful proof-of-concept for stereoretentive C-H functionalization at the chiral center of similar molecules.
Another approach involves the stereospecific isomerization of α-chiral allylic amines. An organocatalytic method can be combined with a diastereoselective reduction of the resulting imine/enamine intermediates to yield aliphatic amines with two non-contiguous stereocenters, with excellent transfer of chirality. researchgate.net This strategy could be adapted to introduce further complexity at the chiral side chain of pyrazole-amines.
Synthesis of Multifunctional Chiral Pyrazole-Amine Analogues
Building upon the core structure of this compound, multifunctional analogues can be synthesized by incorporating other chemical moieties. These analogues are often designed to target specific biological activities or to serve as complex ligands or catalysts.
For example, pyrazole-thiophene hybrids have been synthesized via the annulation of chalcone-type compounds with hydrazines. nih.gov These hybrid molecules combine the structural features of both heterocycles and have been investigated as antimicrobial and antioxidant agents. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives, which can be considered analogues of 3-hydroxyflavone, have been synthesized through the cyclization of pyrazole-chalcones. mdpi.com These fused heterocyclic systems often exhibit unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT). mdpi.com
Enantiomeric Resolution and Purification Techniques
Chromatographic Enantioseparation Methodologies
Chromatographic techniques are powerful tools for separating enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant and versatile technique for the analytical and preparative separation of enantiomers. mdpi.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamates, are among the most successful and widely used for resolving a broad range of racemic compounds, including pyrazole (B372694) derivatives. mdpi.comnih.gov These CSPs offer robust chiral recognition capabilities, leading to high-resolution separations. nih.gov
The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. nih.gov The choice of mobile phase is crucial and significantly influences the chiral recognition. nih.gov Both normal-phase (e.g., hexane/isopropanol mixtures) and polar organic modes can be employed, with the polar organic mode often providing benefits like shorter run times and sharper peaks. nih.govnih.gov
Research on the separation of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated the efficacy of Chiralpak AD, Chiralcel OD, and Chiralcel OJ columns. nih.gov Similarly, studies on 4,5-dihydro-1H-pyrazole derivatives showed excellent resolution using Lux cellulose-2 and Lux amylose-2 columns. nih.gov For the separation of amine precursors, cellulose-based CSPs like CHIRALCEL-ODH® have also proven effective. mdpi.comresearchgate.net
Table 1: Examples of Chiral HPLC Conditions for Pyrazole Derivative Separation
| Racemic Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Outcome | Reference |
|---|---|---|---|---|
| 4,5-dihydro-1H-pyrazole derivatives | Lux cellulose-2 | Polar Organic Mode (e.g., Methanol (B129727), Ethanol) | Baseline resolution, analysis times ~5 min, resolution up to 18. | nih.gov |
| 4,5-dihydro-1H-pyrazole derivatives | Lux amylose-2 | Normal Phase Mode (e.g., n-hexane/alcohol) | Baseline resolution, analysis times ~30 min, resolution up to 30. | nih.gov |
| C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Chiralpak AD, Chiralcel OD, Chiralcel OJ | n-hexane/alcohol mixtures, pure alcohols (ethanol, 2-propanol) | Successful analytical and semipreparative separation of enantiomers. | nih.gov |
| Chiral Amines (precursors) | CHIRALCEL-ODH®, Lux cellulose-3® | Various (e.g., Cyclohexane/n-hexane/MtBE/i-PrOH/DEA) | Baseline enantioselective separation to monitor kinetic resolutions. | mdpi.comresearchgate.net |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. chromservis.bgchromatographyonline.com This technique primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or isopropanol. chromatographyonline.comresearchgate.net The advantages of SFC include faster analysis and equilibration times, reduced organic solvent consumption, lower costs, and a smaller environmental footprint. chromatographyonline.com
Similar to HPLC, polysaccharide-based CSPs are the most commonly used and effective columns for chiral SFC due to their broad applicability and high efficiency. chromatographyonline.comresearchgate.net A screening approach, testing a small set of complementary columns and modifiers, can rapidly identify suitable conditions for separating a new chiral compound. researchgate.net A typical high-throughput screen might involve four columns (e.g., Chiralpak AD and AS, Chiralcel OD and OJ) and two alcohol modifiers. researchgate.net This strategy has shown a success rate exceeding 95% in resolving chiral molecules in drug discovery programs. researchgate.net The low viscosity and high diffusivity of supercritical fluids contribute to high efficiency and rapid separations. nih.gov
Table 2: Generic SFC Screening Strategy for Chiral Resolution
| Screening Parameter | Components | Purpose | Reference |
|---|---|---|---|
| Chiral Columns | Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ | Provide a range of complementary chiral recognition mechanisms. | researchgate.net |
| Solvent Modifiers | Methanol, Isopropanol | Modulate solute retention and interaction with the CSP. | researchgate.net |
| Automation | Column and solvent switching system | Allows for unattended, serial screening to quickly find optimal conditions. | researchgate.net |
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally benign approach to resolving racemic amines. These methods leverage the stereospecificity of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture.
Enzymatic Kinetic Resolution (EKR) involves the enzyme-catalyzed transformation (e.g., acylation) of one enantiomer at a much faster rate than the other, allowing the separation of the unreacted enantiomer from the transformed one. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the kinetic resolution of amines. nih.govresearchgate.net However, the maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is only 50%.
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of EKR by integrating the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. researchgate.netnih.gov This continuous racemization ensures that the entire racemic substrate can theoretically be converted into a single, desired enantiomer, approaching a 100% yield. nih.govresearchgate.net Chemoenzymatic DKR processes often combine a lipase for the resolution step with a metal catalyst (e.g., Ruthenium or Palladium complexes) to facilitate the racemization of the amine substrate. nih.govresearchgate.net Photoenzymatic DKR has also been developed, using visible-light photoredox catalysis for the racemization step under mild conditions. rsc.org
Diastereomeric Salt Formation and Crystallization
A classic and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic base, such as 1-(1H-pyrazol-3-yl)ethanamine, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org
The reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. google.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation of the crystallized salt, the desired pure enantiomer of the amine can be recovered by treatment with a base to neutralize the resolving agent. libretexts.orggoogle.com Common chiral resolving agents for amines include derivatives of tartaric acid. google.com The efficiency of this process depends on the choice of resolving agent and the crystallization solvent, which are often determined through systematic screening. researchgate.net
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the structural and electronic environment of atomic nuclei. ipb.pt In the context of (R)-1-(1H-pyrazol-3-yl)ethanamine, ¹H and ¹³C NMR are fundamental for confirming the molecular framework.
The chemical shifts in the ¹H NMR spectrum provide initial evidence for the different proton environments within the molecule. For instance, the protons on the pyrazole (B372694) ring will exhibit distinct signals from those of the ethylamine (B1201723) side chain. docbrown.info Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons can help to establish the connectivity of the molecule. docbrown.info For example, the methine proton of the ethylamine group would be expected to show coupling to the methyl protons and the amine protons, providing key structural information. docbrown.info
Conformational analysis of flexible molecules like this compound can also be investigated using NMR. The magnitude of three-bond coupling constants (³J) can be related to the dihedral angle between the coupled nuclei through the Karplus equation. organicchemistrydata.org By analyzing these coupling constants, particularly those involving the protons on the chiral center and the adjacent pyrazole ring, insights into the preferred rotational conformation around the C-C bond connecting the stereocenter to the pyrazole ring can be gained. researchgate.net The presence of different conformers in solution might also be detected by the broadening of NMR signals or the appearance of multiple sets of resonances at low temperatures. researchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximity of protons, which is crucial for determining the relative orientation of different parts of the molecule and further refining the conformational model. organicchemistrydata.org
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| CH (methine) | ~4.2 | quartet | J = 6.5 |
| CH₃ (methyl) | ~1.5 | doublet | J = 6.5 |
| NH₂ (amine) | variable | broad singlet | - |
| Pyrazole H4 | ~6.3 | doublet | J = 2.0 |
| Pyrazole H5 | ~7.5 | doublet | J = 2.0 |
| Pyrazole NH | variable | broad singlet | - |
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopies, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. researchgate.net These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. psu.edu
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. psu.edu For a molecule like this compound, which contains a pyrazole chromophore, electronic transitions associated with this ring system will give rise to characteristic ECD signals, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter adjacent to the chromophore. mdpi.com By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. mdpi.com The shape of the ECD spectrum is also highly sensitive to the conformation of the molecule, making it a valuable tool for conformational studies in solution. nih.govmdpi.com
ORD spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. nipne.ro The resulting ORD curve is related to the ECD spectrum through the Kronig-Kramers relations. While less commonly used for routine stereochemical assignment today, ORD can still provide valuable information, particularly at wavelengths far from absorption bands. nih.gov
Interactive Table: Expected Chiroptical Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Specific Cotton effects (positive or negative peaks) in the UV region. | Absolute configuration, conformational preferences. |
| Optical Rotatory Dispersion (ORD) | A curve showing the change in optical rotation with wavelength. | Confirmation of chirality, relationship to ECD spectrum. |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. evitachem.comdeepdyve.com For this compound, HRMS would confirm its molecular formula, C₅H₉N₃, with high accuracy. bldpharm.com
Beyond just determining the molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through fragmentation analysis. libretexts.orgmiamioh.edu By subjecting the molecular ion to collision-induced dissociation, a characteristic fragmentation pattern is generated. The masses of the resulting fragment ions can be used to deduce the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bond adjacent to the amine group (alpha-cleavage), leading to the loss of a methyl radical or the ethylamine side chain. miamioh.edu Cleavage within the pyrazole ring could also occur, providing further structural confirmation. The odd molecular weight of the compound is also a characteristic feature for a molecule containing an odd number of nitrogen atoms, as predicted by the nitrogen rule in mass spectrometry. libretexts.org
Interactive Table: Predicted HRMS Fragmentation Data for this compound
| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 111.080 | [M+H]⁺ | Molecular ion |
| 96.059 | [M-CH₃]⁺ | Alpha-cleavage |
| 68.051 | [C₃H₄N₂]⁺ | Cleavage of the ethylamine side chain |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govspringernature.com This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density distribution within the crystal, revealing the precise positions of all atoms.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its absolute configuration. ed.ac.uk This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. ed.ac.uk The resulting Flack parameter provides a reliable measure of the correctness of the assigned absolute stereochemistry. ed.ac.uk
In addition to absolute configuration, X-ray crystallography reveals a wealth of information about the solid-state structure, including bond lengths, bond angles, and torsion angles. researchgate.net It also elucidates the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal lattice. jst.go.jpug.edu.gh For this compound, hydrogen bonds involving the amine and pyrazole N-H groups are expected to play a significant role in the crystal packing. ug.edu.gh Understanding the solid-state conformation is crucial as it can influence the compound's physical properties and may represent a low-energy conformation that is also relevant in solution.
Interactive Table: Illustrative Crystallographic Data for a Pyrazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.9415 |
| b (Å) | 11.432 |
| c (Å) | 10.5901 |
| β (°) | 97.087 |
| Volume (ų) | 1434.7 |
| Z | 4 |
*Note: This is illustrative data for a related compound, cis-Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN²)ethanamine-κN]palladium(II) dichloromethane (B109758) monosolvate, as specific data for the title compound was not available.[ iucr.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEOyGPsEWFln15lO75_HIAGhKEBNsf0PTULolTy-OKjY6fhhN_OlOKQHn8YoRX64FF16P0xzQWtAt1d35W3F66a9V-VpIQL1VbxqRIWiroCJ9xUDYldh2zWFodPopk8E4g%3D)]*
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels within (R)-1-(1H-pyrazol-3-yl)ethanamine, which are key to predicting its stability and reactivity.
DFT methods, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G**), are used to perform geometry optimization, finding the most stable, lowest-energy three-dimensional structure of the molecule. Once the geometry is optimized, further calculations can elucidate critical electronic parameters.
Key Electronic Properties and Their Significance:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, colored blue). For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the amine group are expected to be nucleophilic centers.
Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
The table below shows representative electronic properties calculated for a related pyrazole compound using DFT, illustrating the type of data that would be obtained for this compound.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to 0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.5 | Indicates chemical stability and reactivity; larger gap implies higher stability. |
| Dipole Moment | 2.0 to 4.0 D | Measures the polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations provide a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational flexibility and interactions with the surrounding environment (e.g., water or other solvents).
For this compound, MD simulations can:
Explore Conformational Space: The molecule is not rigid; its side chain can rotate around single bonds. MD simulations sample these different conformations and determine their relative stabilities, revealing the most populated shapes the molecule adopts in solution.
Analyze Intermolecular Interactions: By simulating the molecule in a solvent like water, MD can characterize the hydrogen bonds and other non-covalent interactions between the pyrazole and amine groups and the solvent molecules. This is crucial for understanding its solubility and behavior in aqueous environments.
Assess Stability: When studying the interaction of the molecule with a larger entity like a protein, MD simulations can assess the stability of the complex over time. The Root Mean Square Deviation (RMSD) of the molecule's position is often monitored; a stable, low RMSD value suggests that the molecule remains bound in a consistent pose.
Molecular Docking and Binding Mode Analysis in Model Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely applied in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
The process involves placing the molecule (the "ligand") into the binding site of a target protein (the "receptor") in numerous possible orientations and conformations. A scoring function then estimates the binding affinity for each pose, typically reported as a binding energy in kcal/mol, with more negative values indicating a stronger interaction.
Docking studies on this compound would provide:
Binding Affinity Prediction: A quantitative estimate of how strongly it may bind to a specific biological target.
Binding Mode Visualization: A detailed 3D model of the interaction, showing the precise orientation of the molecule within the binding pocket.
Key Interactions: Identification of the specific amino acid residues in the target protein that interact with the molecule. These interactions commonly include hydrogen bonds with the pyrazole nitrogen atoms and the amine group, as well as hydrophobic interactions.
The following table provides an example of docking results for a pyrazole derivative against a model protein target, illustrating the typical output of such a study.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Model Kinase A | -8.5 | ASP-145 | Hydrogen Bond (with pyrazole N-H) |
| LEU-83 | Hydrophobic Interaction | ||
| Model Protease B | -7.2 | GLU-210 | Hydrogen Bond (with amine -NH2) |
| PHE-112 | π-π Stacking (with pyrazole ring) |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure and identity of a synthesized compound. DFT calculations are commonly used to simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
IR Spectrum Prediction: DFT can calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific motion of the atoms, such as the stretching or bending of bonds (e.g., N-H stretch, C=N stretch). These predicted frequencies and their intensities can be plotted to generate a theoretical IR spectrum, which can be compared with an experimental spectrum to aid in the assignment of absorption bands.
NMR Spectrum Prediction: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be calculated, which is then used to predict NMR chemical shifts. This allows for the creation of a theoretical NMR spectrum that can be compared to experimental data to confirm that the correct molecule has been synthesized and to assign each signal to a specific atom in the structure.
This predictive power is a powerful tool for structural elucidation and verification in chemical synthesis.
Chemical Reactivity and Transformation Pathways
Reactivity of the Pyrazole (B372694) Heterocycle: Electrophilic and Nucleophilic Substitutions
The pyrazole ring is an electron-rich aromatic system, which dictates its behavior in substitution reactions. The presence of two nitrogen atoms within the five-membered ring influences the electron density distribution and the preferred sites of electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution: Pyrazole itself typically undergoes electrophilic substitution preferentially at the C4 position. rrbdavc.orgpharmaguideline.com This is because the intermediates formed by attack at C4 are more stable than those from attack at C3 or C5. For 3-substituted pyrazoles, such as the title compound, the C4 position remains the most likely site for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, the bromination of alkyl-substituted pyrazoles with reagents like N-bromosuccinimide proceeds in high yields to afford 4-bromopyrazoles. mdpi.com
Nucleophilic Aromatic Substitution: The pyrazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. encyclopedia.pub However, such reactions can occur if the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present at a susceptible position. encyclopedia.pub For 3-aminopyrazole (B16455) derivatives, the molecule possesses multiple nucleophilic sites, including the ring nitrogens, the exocyclic amine, and the C4 carbon, leading to complex reactivity profiles. encyclopedia.pub
Transformations of the Amine Functionality: Alkylation, Acylation, and Amidation
The primary amine group on the ethanamine side chain is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Alkylation: The primary amine of (R)-1-(1H-pyrazol-3-yl)ethanamine can be readily alkylated using various alkylating agents. N-alkylation can be achieved using alkyl halides, often in the presence of a base to neutralize the acid formed during the reaction. nih.govresearchgate.net More advanced methods, such as reductive amination with aldehydes or ketones, provide a versatile route to secondary and tertiary amines. Furthermore, enzymatic methods for the selective N-alkylation of pyrazoles have been developed, offering high regioselectivity. nih.gov A systematic study on the N-substitution of 3-substituted pyrazoles has shown that regioselectivity can be controlled under basic conditions. acs.org
Acylation: Acylation of the amine functionality is a common transformation, leading to the formation of amides. This is typically achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. bibliomed.org For example, acetylation with acetic anhydride (B1165640) in pyridine can produce the corresponding amide derivative with high efficiency. The resulting N-acyl pyrazoles are of interest as they can act as inhibitors for certain enzymes.
Amidation: Direct amidation reactions, coupling the amine with a carboxylic acid, are also feasible, typically requiring a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDC) or other modern peptide coupling reagents (e.g., HATU, HOBt). These methods are widely used in the synthesis of pyrazole-containing amides with potential biological activity.
Redox Chemistry of Pyrazole and Pyrazole-Amine Systems
The redox chemistry of pyrazole derivatives is influenced by both the pyrazole ring and any attached functional groups. The pyrazole ring itself is relatively stable to oxidation and reduction under many conditions. pharmaguideline.com However, the side chain can undergo redox transformations.
Interactive Data Tables
Table 1: Representative Alkylation Reactions of Pyrazole Derivatives
| Alkylating Agent | Pyrazole Substrate | Product | Yield (%) | Reference |
| 2-Bromo-N,N-dimethylacetamide | 3-Phenyl-1H-pyrazole | 2-(3-Phenyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide | 75 | thieme-connect.com |
| Phenethyl trichloroacetimidate | 4-Chloropyrazole | 1-Phenethyl-4-chloro-1H-pyrazole | Trace (promoter free) | mdpi.com |
| Benzhydryl trichloroacetimidate | 4-Chloropyrazole | 1-Benzhydryl-4-chloro-1H-pyrazole | 59 | mdpi.com |
Table 2: Representative Acylation Reactions of Aminopyrazoles
| Acylating Agent | Amine Substrate | Product | Yield (%) | Reference |
| Acetic anhydride | 3(5)-Aminopyrazole derivative | 3(5)-Acetylaminopyrazole derivative | 24 (exocyclic) | bibliomed.org |
| Acetic anhydride | This compound | (R)-N-(1-(1H-pyrazol-3-yl)ethyl)acetamide | 91 |
Advanced Chemical Applications and Fundamental Research Roles
Chiral Ligands in Asymmetric Catalysis and Coordination Chemistry
The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. (R)-1-(1H-pyrazol-3-yl)ethanamine serves as a versatile chiral ligand due to the presence of both a coordinating pyrazole (B372694) ring and a stereogenic center in the ethylamine (B1201723) side chain. This combination allows for effective transfer of chirality from the ligand to the catalytic center, influencing the stereochemical outcome of a reaction.
Stereocontrol in Metal-Mediated Transformations
The pyrazole moiety and the amino group of this compound can coordinate to a metal center, forming a chiral environment that directs the approach of substrates. This stereocontrol is crucial in a variety of metal-mediated transformations. For instance, in reactions like asymmetric hydrogenation, cyclization, and carbon-carbon bond-forming reactions, the specific conformation of the metal-ligand complex dictates which face of the substrate is more accessible for reaction, leading to the preferential formation of one enantiomer over the other. researchgate.netscispace.com The rigidity of the pyrazole ring and the defined stereochemistry of the ethylamine group are key to creating a well-defined and predictable chiral pocket around the metal catalyst. rsc.org
Design and Synthesis of Novel Chiral Metal Complexes
The modular nature of this compound allows for its incorporation into more complex ligand frameworks. d-nb.info Researchers have designed and synthesized a variety of novel chiral metal complexes by modifying the pyrazole ring or the amine functionality. These modifications can fine-tune the steric and electronic properties of the resulting ligand, leading to improved catalytic activity and enantioselectivity. For example, attaching bulky substituents to the pyrazole ring can enhance the steric hindrance around the metal center, leading to higher levels of stereocontrol. acs.org Similarly, derivatization of the amine group can alter the ligand's coordination properties and its interaction with the metal. The synthesis of these complexes often involves straightforward synthetic routes, making them accessible for a wide range of catalytic applications. researchgate.net
Table 1: Examples of Metal Complexes with Pyrazole-Containing Ligands and Their Applications
| Metal | Ligand Type | Application | Reference |
| Rhodium | Chiral ferrocenyl pyrazole | Allylic amination | researchgate.net |
| Iridium | 5-amino-3-(2-pyridyl)-1H-pyrazole | Friedel-Crafts alkylation | acs.org |
| Copper | Pyrazole-phthalazine hybrid | α-glucosidase inhibition | d-nb.info |
| Ruthenium | Tethered phosphine-pyrazole | Isomerization | acs.org |
| Gold | Ferrocenylphosphino-pyrazole | Cyclization | acs.org |
Mechanistic Studies of Chiral Induction
Understanding the mechanism of chiral induction is fundamental to the rational design of new and improved asymmetric catalysts. In the case of complexes derived from this compound, mechanistic studies often focus on elucidating the nature of the transition state. Techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize the structure of the catalyst-substrate complex. researchgate.net These studies help to identify the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for the observed enantioselectivity. acs.org Computational methods, like density functional theory (DFT) calculations, are also used to model the reaction pathway and to understand the energetic differences between the diastereomeric transition states that lead to the formation of the two enantiomeric products. acs.org This detailed mechanistic insight is invaluable for optimizing reaction conditions and for the development of the next generation of asymmetric catalysts. mdpi.com
Supramolecular Chemistry and Chiral Recognition Systems
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The unique structural features of this compound make it an excellent building block for the construction of chiral supramolecular assemblies and for the development of chiral recognition systems. researchgate.net
Non-Covalent Interactions in Enantioselective Recognition
The development of systems capable of distinguishing between enantiomers is a major goal in chemistry and biology. rsc.org Supramolecular assemblies based on this compound can act as chiral hosts for the enantioselective recognition of guest molecules. researchgate.net The recognition process relies on a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and steric interactions, between the host and the guest. nih.govcam.ac.ukrsc.org The chiral cavity of the supramolecular host provides a specific binding environment that preferentially accommodates one enantiomer of the guest over the other. rsc.org This enantioselective recognition can be detected by various analytical techniques, such as changes in fluorescence or in the circular dichroism spectrum. frontiersin.org The principles of enantioselective recognition are not only fundamental to understanding biological processes but also have practical applications in areas such as chiral separations and sensing.
Table 2: Key Non-Covalent Interactions in Supramolecular Systems
| Interaction Type | Description | Role in Chiral Recognition |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directs the specific orientation of guest molecules within the chiral host. mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the host-guest complex and can influence enantioselectivity. mdpi.com |
| Steric Interactions | Repulsive forces that arise when atoms are brought too close together. | Creates a size and shape-selective binding pocket that can differentiate between enantiomers. frontiersin.org |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide overall stabilization of the host-guest complex. rsc.org |
Chiral Building Blocks for Complex Organic Synthesis
The enantiopure nature of this compound makes it a significant component of the chiral pool, which consists of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. tcichemicals.com Such molecules are instrumental in the synthesis of complex, single-enantiomer target structures, including pharmaceuticals and materials. researchgate.net
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable in drug discovery. researchgate.netresearchgate.net The pyrazole moiety is a key component of many such scaffolds. researchgate.net this compound serves as a versatile precursor for constructing complex heterocyclic systems, including fused pyrazole derivatives that are recognized as privileged structures.
The primary amine of the ethanamine side chain can be utilized in cyclization reactions to build new rings onto the pyrazole core. For instance, synthetic strategies leading to fused systems like pyrazolo[4,3-c]pyridines often involve the reaction of a pyrazole derivative bearing an amine or a precursor to an amine with a suitable reaction partner. researchgate.nettandfonline.com These pyrazolopyridine cores are found in a variety of biologically active agents. Similarly, the pyrazolo[3,4-c]pyridine and pyrazolo[4,3-e] mdpi.comacs.orgtriazine scaffolds, both accessible from pyrazole-based starting materials, are of significant interest in medicinal chemistry. rsc.orgnih.gov The incorporation of the chiral (R)-ethylamine side chain into these scaffolds can provide specific stereochemical interactions with biological targets, potentially enhancing potency and selectivity.
Table 1: Examples of Privileged Scaffolds Derivable from Pyrazole Precursors
| Privileged Scaffold | General Synthetic Precursors | Potential Role of this compound |
| Pyrazolo[4,3-c]pyridines | Pyrazole-4-carbaldehydes and amines researchgate.net | The amine functionality can participate in cyclocondensation reactions. |
| Pyrazolo[3,4-c]pyridines | Halogenated pyrazoles for cross-coupling rsc.org | Can be used to introduce a chiral side chain post-scaffold formation. |
| Pyrazolo[4,3-e] mdpi.comacs.orgtriazines | Pyrazole-sulfonamides and chiral amines nih.gov | Can act as the chiral amine component in the synthesis. |
| Pyrazolo[3,4-d]pyrimidines | Amino-pyrazole-carbonitriles nih.gov | The amine group can be a key nucleophile in building the pyrimidine (B1678525) ring. |
The primary application of a chiral building block like this compound is to impart its defined three-dimensional structure to a new, more complex molecule. This process, known as stereoselective synthesis, is fundamental to the creation of enantiomerically pure drugs, where often only one enantiomer is active or safe.
This compound can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved and recovered. researchgate.net More commonly, it is used as a chiral synthon, where it is permanently integrated into the final structure. For example, in the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors, a key step involved the stereoselective synthesis of a chiral amine which was then used to construct the final pyrazole-containing inhibitor. rsc.org This highlights a common strategy where the stereocenter of a molecule like this compound would be crucial for the biological activity of the final compound. rsc.org The synthesis of such chiral pyrazole derivatives often relies on methods like the stereoselective addition to chiral sulfinylimines to establish the stereocenter. rsc.org The presence of the pre-existing chiral center in this compound bypasses this step, directly providing the necessary chiral information for building larger molecules. nih.gov
Probes for Studying Molecular Interactions and Binding Principles
The structural features of this compound—a hydrogen-bond donating/accepting pyrazole ring, a hydrogen-bond donating amine, and a defined stereocenter—make it and its derivatives excellent candidates for use as molecular probes to investigate the principles of molecular recognition and binding.
Enantioselective binding, or chiral recognition, is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This is the fundamental principle behind the specific action of many drugs and biological processes. Artificial systems that mimic biological receptors can be used to study these interactions.
The pyrazole ring is particularly adept at forming directional hydrogen bonds. Research has shown that chiral tripodal pyrazole complexes can undergo self-assembly through hydrogen bonding and π-π stacking to form dimeric structures. mdpi.comnih.gov Crucially, this self-assembly is homochiral, meaning a complex of one chirality will selectively bind to another complex of the same chirality, effectively acting as a receptor mimic that demonstrates enantioselective recognition. mdpi.comnih.gov
Another powerful method for studying enantioselective binding is through chiral high-performance liquid chromatography (HPLC). In this technique, a racemic mixture is passed through a column containing a chiral stationary phase (CSP), which acts as a receptor mimic. The differential interaction between the enantiomers and the CSP leads to their separation. Studies on various chiral pyrazole derivatives have demonstrated successful enantioselective separation on polysaccharide-based CSPs, allowing for detailed investigation of the molecular basis for chiral recognition. nih.govacs.org The ability to separate enantiomers is predicated on the distinct ways each interacts with the chiral environment of the column, providing insight into enantioselective binding principles. acs.org
Understanding how a ligand binds to its protein target at the atomic level is a cornerstone of modern drug design. easychair.org Pyrazole-containing compounds are frequently found in clinically relevant drugs and drug candidates, and their interactions with various protein targets have been extensively studied. a2bchem.comnih.gov The pyrazole ring itself is a versatile pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the second ring nitrogen).
This compound can serve as a fragment or starting point for the development of more complex ligands. The pyrazole core can anchor the molecule in a binding pocket, while the chiral amine provides a vector for synthetic elaboration to improve affinity and selectivity. acs.org
Molecular docking and other computational methods are used to predict and analyze these interactions. physchemres.orgresearchgate.net For example, in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors for the epidermal growth factor receptor (EGFR), docking studies revealed that the pyrazole scaffold forms critical hydrogen bonds with key amino acid residues in the kinase hinge region, a common binding motif for kinase inhibitors. nih.gov The chiral substituents on such scaffolds are then explored to optimize interactions with other parts of the binding site, leading to enhanced potency and selectivity. nih.govnih.gov
Table 2: Common Molecular Interactions Involving the Pyrazole Scaffold in Protein Binding
| Interaction Type | Description | Key Atoms Involved |
| Hydrogen Bond Donor | The pyrazole N-H group donates a proton to an acceptor on the protein (e.g., backbone carbonyl oxygen). | Pyrazole N-H |
| Hydrogen Bond Acceptor | The sp2-hybridized pyrazole nitrogen atom accepts a proton from a donor on the protein (e.g., lysine (B10760008) NH3+). | Pyrazole N |
| π-π Stacking | The aromatic pyrazole ring stacks with aromatic residues in the protein, such as Phenylalanine (Phe) or Tyrosine (Tyr). | Pyrazole ring |
| Hydrophobic Interactions | Non-polar substituents on the pyrazole ring interact with hydrophobic pockets in the protein. | Ring C-H and substituents |
These studies show how the fundamental pyrazole structure, as found in this compound, contributes to molecular recognition, providing a foundation for designing new therapeutic agents.
Future Research Trajectories and Interdisciplinary Challenges
Development of Sustainable and Economically Viable Asymmetric Syntheses
The imperative for green chemistry is driving significant innovation in the synthesis of chiral molecules like (R)-1-(1H-pyrazol-3-yl)ethanamine. Future research is centered on developing methods that are not only environmentally benign but also economically feasible for large-scale production.
Key strategies include the use of biocatalysis, particularly with ω-transaminases (ω-TAs). These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor with high enantioselectivity, often in aqueous media under mild conditions. mdpi.comresearchgate.net The enzymatic production of chiral amines is recognized as an efficient green method; for instance, the synthesis of sitagliptin (B1680988) using an engineered ω-transaminase significantly increased yield and reduced waste, earning a Presidential Green Chemistry Challenge Award. mdpi.com Research efforts are now focused on discovering and engineering novel transaminases with improved stability and activity towards heterocyclic ketones relevant to the synthesis of this compound. researchgate.net
Multicomponent reactions (MCRs) also present a sustainable pathway, as they combine multiple starting materials in a single step, reducing solvent use, energy consumption, and waste generation. nih.govacs.org The development of MCRs that can establish the pyrazole (B372694) core and the chiral amine in a one-pot process is a significant goal. Furthermore, the use of greener solvents like water or ethanol, and energy-efficient techniques such as microwave irradiation, are being explored to replace traditional methods that often rely on toxic solvents and harsh conditions. nih.govrsc.orgpharmacophorejournal.com The use of semicarbazide (B1199961) hydrochloride as a less toxic alternative to hydrazine (B178648) for pyrazole synthesis is another promising green chemistry approach. rsc.org
Table 1: Comparison of Sustainable Synthesis Strategies for Chiral Pyrazole Derivatives
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Biocatalysis (ω-Transaminases) | Use of enzymes for asymmetric amination. mdpi.com | High enantioselectivity (>99% ee), mild aqueous conditions, reduced waste. researchgate.net | Limited substrate scope for natural enzymes, operational stability, cost of enzyme production. mdpi.comnih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants in a one-pot reaction. beilstein-journals.org | High atom economy, reduced steps, lower energy and solvent use. acs.org | Complex reaction optimization, potential for side products, controlling stereoselectivity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, higher yields, enhanced reaction rates. pharmacophorejournal.commdpi.com | Scalability can be an issue, requires specialized equipment. |
| "On Water" Synthesis | Using water as the reaction medium. rsc.org | Environmentally benign, low cost, non-toxic, simple workup. rsc.org | Limited solubility of nonpolar reactants, potential for competing hydrolysis reactions. |
Integration of Artificial Intelligence and Machine Learning in Chiral Molecule Design
The convergence of artificial intelligence (AI) and chemistry is poised to accelerate the discovery and optimization of chiral molecules. For this compound, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space of catalysts and reaction conditions.
ML models are increasingly used to predict the outcomes of chemical reactions, particularly the enantioselectivity of asymmetric syntheses. nih.govrsc.org By training models on existing reaction data, researchers can predict the enantiomeric excess (%ee) for a given catalyst and substrate, significantly reducing the experimental effort required for optimization. nih.gov This approach is especially valuable in catalysis, where subtle changes in a chiral ligand can dramatically alter the stereochemical outcome. rsc.org
Furthermore, AI is revolutionizing enzyme engineering for biocatalytic routes. Machine learning algorithms can analyze vast protein sequence spaces to identify mutations that enhance an enzyme's activity or alter its substrate specificity. mdpi.comnih.gov This is critical for developing bespoke ω-transaminases that can efficiently produce this compound from its prochiral ketone precursor. researchgate.net Generative AI models can even design entirely novel chiral ligands or catalysts that chemists may not have conceptualized, opening new avenues for asymmetric synthesis. rsc.org
Table 2: Applications of AI and Machine Learning in Chiral Synthesis
| AI/ML Application | Description | Impact on Chiral Synthesis |
|---|---|---|
| Predictive Modeling | Algorithms trained on reaction data to predict outcomes like yield and enantioselectivity (%ee). nih.gov | Accelerates optimization, reduces experimental screening, guides selection of optimal catalysts and conditions. rsc.org |
| Enzyme Engineering | ML-guided directed evolution and rational design to create biocatalysts with desired properties. mdpi.comnih.gov | Development of highly efficient and selective enzymes (e.g., transaminases) for specific bulky substrates. mdpi.com |
| Generative Design | AI models that generate novel molecular structures, such as new chiral ligands or organocatalysts. rsc.org | Discovery of unprecedented catalyst scaffolds with potentially superior performance. |
| Reaction Planning | AI tools for retrosynthetic analysis to devise novel and efficient synthetic routes. | Proposes innovative and potentially more sustainable pathways to target molecules like this compound. |
Exploration of Novel Reactivity Patterns for Stereospecific Transformations
Beyond established methods, future research will focus on discovering novel reactivity patterns to construct the chiral pyrazole framework with high stereocontrol. This involves designing reactions that form key bonds in a highly specific and efficient manner.
One promising area is the development of catalytic asymmetric methods for the synthesis of axially chiral pyrazoles, which can then be transformed into other chiral derivatives. rsc.orgscu.edu.cn These methods often rely on chiral phosphoric acid or dipeptide-based catalysts to control the orientation of the reacting partners. rsc.orgscu.edu.cn Another frontier is the use of N-heterocyclic carbene (NHC) catalysis, which has been successfully applied to the asymmetric synthesis of fused pyrazole systems like pyrazolo[3,4-b]pyridin-6-ones. rsc.org
Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, offer an elegant approach. For example, a cascade involving a 1,3-dipolar cycloaddition followed by a rsc.orgrsc.org sigmatropic rearrangement has been used to synthesize chiral pyrazoles with excellent stereoretention. researchgate.net The exploration of such novel cyclization and rearrangement strategies could lead to more direct and atom-economical routes to this compound. The regio- and stereoselective Michael addition of pyrazoles to conjugated alkynes also presents a versatile method for creating functionalized, chiral pyrazole derivatives. mdpi.com
Table 3: Emerging Stereospecific Reactions for Pyrazole Synthesis
| Reaction Type | Description | Key Features |
|---|---|---|
| Asymmetric C-H Arylation | Organocatalytic enantioselective coupling of pyrazolones with electrophiles like quinones or azonaphthalenes. rsc.org | Forms axially chiral pyrazoles; high enantioselectivity (up to 99% ee). rsc.orgresearchgate.net |
| NHC-Catalyzed Annulation | [3+3] annulation of enals with aminopyrazoles catalyzed by N-heterocyclic carbenes. rsc.org | Creates chiral fused pyrazole systems under mild conditions with a broad substrate scope. |
| Cycloaddition/Rearrangement Cascade | A sequence of 1,3-dipolar cycloaddition and rsc.orgrsc.org sigmatropic rearrangement. researchgate.net | Stereospecific transformation that retains the configuration of the chiral starting material. |
| De Novo Pyrazole Synthesis | Cascade reaction combining Huisgen-type cycloaddition and aromatization with central-to-axial chirality conversion. scu.edu.cn | Provides access to axially chiral arylpyrazole phosphorus compounds with high enantioselectivity. scu.edu.cn |
Expanding Applications in Materials Science and Advanced Functional Systems
While the primary focus for chiral pyrazoles has been in pharmaceuticals, a significant future trajectory lies in their application within materials science. The unique electronic properties, coordination ability, and structural versatility of the pyrazole ring make it an attractive scaffold for advanced functional materials. researchgate.netresearchgate.net
The incorporation of a defined stereocenter, as in this compound, introduces chirality, which is a critical design element for materials with chiroptical properties. Such materials can interact with circularly polarized light, making them suitable for applications in optical data storage, display technologies, and sensors. The pyrazole moiety is also known to be an excellent ligand for metal ions, opening the door to creating chiral metal-organic frameworks (MOFs) or coordination polymers. These materials could function as heterogeneous catalysts for asymmetric synthesis or as chiral separation media. acs.org
Furthermore, pyrazole derivatives have demonstrated utility as fluorescent probes for bioimaging, capable of detecting specific ions or cellular conditions. nih.gov The introduction of chirality could lead to the development of enantioselective sensors that can distinguish between different enantiomers in a biological environment. The inherent π-system of the pyrazole ring also suggests potential applications in organic electronics, where chiral semiconductors could offer unique charge transport properties. snnu.edu.cn
Table 4: Potential Applications of Chiral Pyrazoles in Materials Science
| Application Area | Relevant Properties | Potential Function of this compound |
|---|---|---|
| Chiroptical Materials | Interaction with circularly polarized light. | Component of liquid crystals, chiral switches, or materials for 3D displays. |
| Asymmetric Catalysis | Ability to form chiral catalytic sites. | Chiral ligand for homogeneous catalysts or building block for chiral MOF-based heterogeneous catalysts. snnu.edu.cn |
| Chiral Sensors | Enantioselective recognition of other molecules. | Active element in fluorescent probes for distinguishing enantiomers in biological or chemical systems. nih.gov |
| Fluorescent Bioimaging | Good membrane permeability, biocompatibility, and N-donor character for cation detection. nih.gov | Basis for developing probes for long-term, real-time bioimaging applications. nih.gov |
| Chiral Separation | Stereoselective interactions for chromatography. | Component of a chiral stationary phase (CSP) for HPLC to separate racemic compounds. acs.org |
Q & A
Q. What are the recommended synthetic routes for (R)-1-(1H-pyrazol-3-yl)ethanamine, and how can enantiomeric purity be ensured?
Synthesis typically involves chiral resolution or enantioselective catalysis. For example:
- Chiral Pool Synthesis : Start with a chiral precursor (e.g., (R)-2-aminoethanol) and couple it to a pyrazole ring via nucleophilic substitution or reductive amination.
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to induce chirality during pyrazole-ethylamine bond formation .
- Enantiomeric Purity : Monitor via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Compare retention times with racemic mixtures or known standards .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm stereochemistry using - and -NMR, focusing on coupling constants (e.g., -values for chiral centers) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (CHN; theoretical m/z 111.15) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) and detect impurities under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Environmental Stressors : Test stability at pH 2–12 (buffered solutions), elevated temperatures (40–60°C), and UV exposure. Use HPLC to quantify degradation products .
- Solvent Compatibility : Evaluate solubility and stability in DMSO, ethanol, and aqueous buffers (e.g., PBS) over 72 hours .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
- Structural-Activity Relationship (SAR) Analysis : Compare activity with analogs (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) to identify critical functional groups .
- Theoretical Modeling : Use DFT calculations to predict binding affinities or metabolic pathways, aligning results with experimental data .
Q. What methodologies are suitable for studying the environmental fate of this compound?
- Biotic/Abiotic Degradation : Use -labeled compound in soil/water systems to track mineralization rates and metabolite formation via LC-MS/MS .
- Partition Coefficients : Measure log (octanol/water) to predict bioaccumulation potential .
- Ecotoxicity Screening : Conduct acute toxicity assays on Daphnia magna or Vibrio fischeri to assess ecological risks .
Q. How can researchers optimize enantioselective synthesis for industrial-scale applications?
- Continuous Flow Chemistry : Improve yield and enantiomeric excess (ee) by controlling residence time and catalyst loading in microreactors .
- Enzymatic Resolution : Screen lipases or transaminases for kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) .
Q. What strategies mitigate discrepancies in stereochemical assignments?
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., compare with (S)-enantiomer standards) .
- Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT-simulated data to confirm chirality .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
